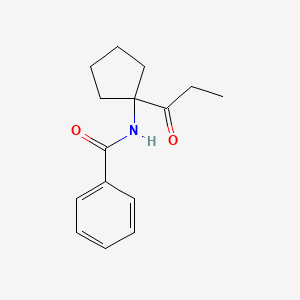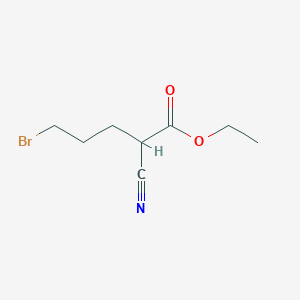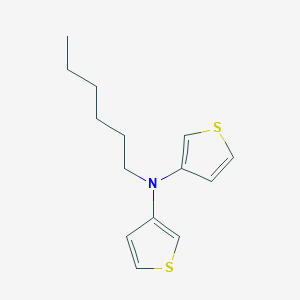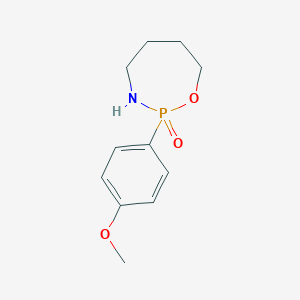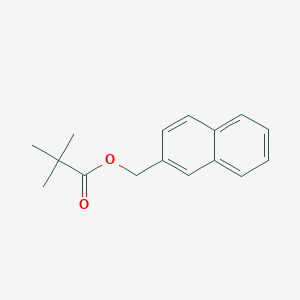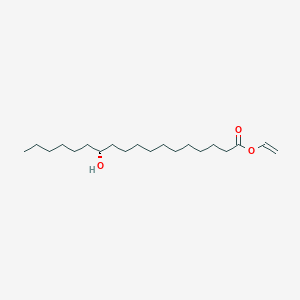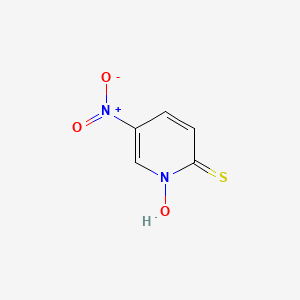
1-Hydroxy-5-nitropyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5-nitropyridine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives followed by the introduction of a thione group. Common reagents for nitration include nitric acid and sulfuric acid, while thionation can be achieved using reagents like phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and thionation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-nitropyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-nitropyridine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and thione groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2(1H)-pyridinethione: Lacks the nitro group, which may result in different reactivity and applications.
5-Nitro-2(1H)-pyridinethione: Similar structure but without the hydroxyl group, affecting its chemical properties.
Uniqueness
1-Hydroxy-5-nitropyridine-2(1H)-thione is unique due to the presence of both hydroxyl and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups within a heterocyclic framework makes it a versatile compound for various scientific investigations.
Properties
CAS No. |
402726-12-9 |
|---|---|
Molecular Formula |
C5H4N2O3S |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
1-hydroxy-5-nitropyridine-2-thione |
InChI |
InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H |
InChI Key |
FRRDYNMWTFPMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N(C=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
